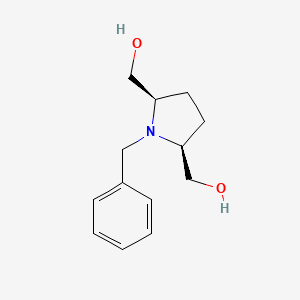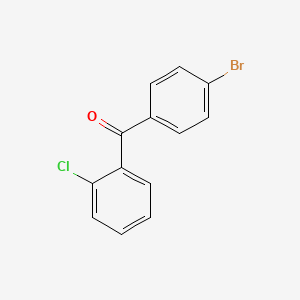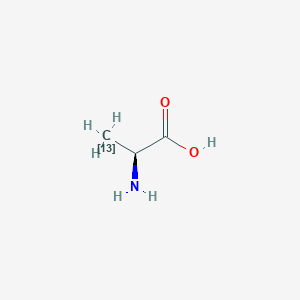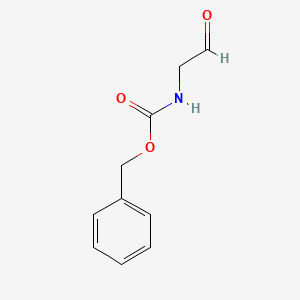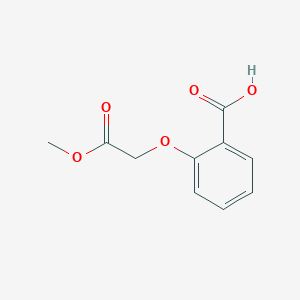![molecular formula C7H5ClN2 B1280434 6-Chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 55052-27-2](/img/structure/B1280434.png)
6-Chloro-1H-pyrrolo[2,3-B]pyridine
概要
説明
“6-Chloro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It has a molecular weight of 152.58 . It is a solid in form .
Molecular Structure Analysis
The molecular structure of “6-Chloro-1H-pyrrolo[2,3-B]pyridine” involves a pyrrolopyridine core with a chlorine atom at the 6-position . More detailed structural analysis, such as topological parameters or density functional theory (DFT) calculations, were not found in the search results .
Physical And Chemical Properties Analysis
“6-Chloro-1H-pyrrolo[2,3-B]pyridine” is a solid . It has a molecular weight of 152.58 . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Cancer Therapeutics: FGFR Inhibitors
6-Chloro-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers . Abnormal activation of FGFR signaling pathways can lead to the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. The design and synthesis of these derivatives aim to target FGFRs for cancer therapy, with some compounds showing promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Medicinal Chemistry: Lead Compound Development
In medicinal chemistry, 6-Chloro-1H-pyrrolo[2,3-b]pyridine serves as a hinge binder in the structure-based design strategy for developing new chemotypes of FGFR inhibitors . These compounds are considered appealing lead compounds due to their low molecular weight and potent activities, which are beneficial for subsequent optimization in drug development .
Biological Evaluation: Antitumor Activity
The biological evaluation of 6-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives includes testing their antitumor activities. Compounds with this core structure have been shown to significantly inhibit the migration and invasion of cancer cells, such as the breast cancer 4T1 cell line, in vitro studies .
Synthesis Methods: Heterocyclic Compound Production
The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives involves various methods to produce heterocyclic compounds that are important in pharmaceutical research. These methods contribute to the diversity of substituents and the development of compounds with potential biological activities .
Structural Analysis: Conformational Studies
Structural analysis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives is crucial for understanding their conformational properties. This analysis aids in the design of compounds with optimal interactions with biological targets, such as FGFRs .
Drug Discovery: Targeted Therapy
In drug discovery, 6-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives are explored as targeted therapies for diseases where FGFR signaling is a key factor. The selective inhibition of FGFRs by these compounds offers a targeted approach to treat specific cancers .
Pharmacokinetics: Absorption and Distribution
The pharmacokinetic properties of 6-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives, such as absorption, distribution, metabolism, and excretion (ADME), are studied to optimize their therapeutic potential and minimize side effects .
Chemical Biology: Signal Transduction Pathways
In chemical biology, studying 6-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives helps elucidate the role of FGFRs in signal transduction pathways. This research can provide insights into the molecular mechanisms of diseases and the development of novel therapeutic strategies .
Safety and Hazards
“6-Chloro-1H-pyrrolo[2,3-B]pyridine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary statements include P280 - P305 + P351 + P338, advising to wear protective gloves/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
The primary target of 6-Chloro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
6-Chloro-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The FGFR signaling pathway, which is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes, is affected by 6-Chloro-1H-pyrrolo[2,3-B]pyridine . The compound’s action on FGFRs disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The molecular and cellular effects of 6-Chloro-1H-pyrrolo[2,3-B]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound can significantly inhibit the migration and invasion of cancer cells .
特性
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCOSIUAQUDGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462909 | |
| Record name | 6-Chloro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
55052-27-2 | |
| Record name | 6-Chloro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-Chloro-1H-pyrrolo[2,3-B]pyridine?
A1: While the provided research [] doesn't explicitly state the formula and weight of the base compound, we can deduce it from its name and structure:
Q2: Does the research mention any spectroscopic data for 6-Chloro-1H-pyrrolo[2,3-B]pyridine?
A2: Unfortunately, the abstract in [] doesn't provide any spectroscopic data for 6-Chloro-1H-pyrrolo[2,3-B]pyridine. To get this information, one would need to consult the full research article or other relevant literature.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

